molecular formula C6H14N2O11P2 B133479 Phosphoseryl Phosphoserine CAS No. 1492-21-3

Phosphoseryl Phosphoserine

Cat. No.: B133479
CAS No.: 1492-21-3
M. Wt: 352.13 g/mol
InChI Key: PNAYBQVLHUSEEO-IMJSIDKUSA-N
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Description

Phosphoseryl Phosphoserine is an ester of serine and phosphoric acid. It is a component of many proteins as a result of posttranslational modifications. The phosphorylation of the alcohol functional group in serine to produce phosphoserine is catalyzed by various types of kinases . This compound plays a crucial role in cellular signaling and regulation processes.

Chemical Reactions Analysis

Types of Reactions: Phosphoseryl Phosphoserine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The phosphate group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Various nucleophiles such as amines, thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphoserine derivatives with altered functional groups.

Scientific Research Applications

Phosphoseryl Phosphoserine has numerous applications in scientific research:

Mechanism of Action

Phosphoseryl Phosphoserine exerts its effects through the phosphorylation of serine residues in proteins. This modification alters the protein’s structure and function, thereby regulating various cellular processes. The molecular targets of this compound include protein kinases and phosphatases, which are involved in the addition and removal of phosphate groups, respectively .

Comparison with Similar Compounds

    Phosphothreonine: An ester of threonine and phosphoric acid, involved in similar phosphorylation processes.

    Phosphotyrosine: An ester of tyrosine and phosphoric acid, also playing a role in protein phosphorylation.

Uniqueness: Phosphoseryl Phosphoserine is unique due to its specific role in the phosphorylation of serine residues, which is the most abundant type of phosphorylation observed in proteins . This makes it a critical component in the regulation of diverse biological processes.

Properties

CAS No.

1492-21-3

Molecular Formula

C6H14N2O11P2

Molecular Weight

352.13 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-phosphonooxypropanoyl]amino]-3-phosphonooxypropanoic acid

InChI

InChI=1S/C6H14N2O11P2/c7-3(1-18-20(12,13)14)5(9)8-4(6(10)11)2-19-21(15,16)17/h3-4H,1-2,7H2,(H,8,9)(H,10,11)(H2,12,13,14)(H2,15,16,17)/t3-,4-/m0/s1

InChI Key

PNAYBQVLHUSEEO-IMJSIDKUSA-N

Isomeric SMILES

C([C@@H](C(=O)N[C@@H](COP(=O)(O)O)C(=O)O)N)OP(=O)(O)O

SMILES

C(C(C(=O)N(C(CO)(C(=O)O)P(=O)(O)O)P(=O)(O)O)N)O

Canonical SMILES

C(C(C(=O)NC(COP(=O)(O)O)C(=O)O)N)OP(=O)(O)O

Synonyms

O-Phosphono-L-seryl-O-phosphono-L-serine;  N-(O-Phosphono-L-seryl)-L-serine Dihydrogen Phosphate (Ester);  N-L-Seryl-L-serine Bis(dihydrogen phosphate);  PN: WO2010142041 SEQID: 15 claimed protein;  21: PN: WO03093314 PAGE: 45 claimed protein;  Phosphoser

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphoseryl Phosphoserine
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